molecular formula C22H20N4O3 B2378571 N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-52-2

N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2378571
CAS No.: 921513-52-2
M. Wt: 388.427
InChI Key: MVUPWZTXNLLTCS-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization

This compound is synthesized and characterized for use in scientific research, particularly in the field of organic chemistry. For instance, Hassan et al. (2014) synthesized similar compounds and analyzed them using various spectroscopic techniques, highlighting their potential in chemical research and material science (Hassan, Hafez, & Osman, 2014).

2. Biological Activities and Applications

The compound and its derivatives have been studied for various biological activities. For example:

  • Kim et al. (2011) explored derivatives of similar compounds for their antiproliferative effects on cancer cells, underscoring the potential use of these compounds in cancer research (Kim, Kim, Lee, Yu, & Hah, 2011).
  • Amr et al. (2016) synthesized derivatives and evaluated them for antimicrobial activity, suggesting their application in the development of new antimicrobial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

3. Material Science and Device Applications

El-Menyawy et al. (2019) investigated pyrazolo[4,3-b] pyridine derivatives for their thermal stability and used them in device fabrication, indicating the utility of these compounds in materials science and electronics (El-Menyawy, Zedan, & Nawar, 2019).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-25-13-18(21(27)23-12-15-7-6-10-17(11-15)29-2)20-19(14-25)22(28)26(24-20)16-8-4-3-5-9-16/h3-11,13-14H,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPWZTXNLLTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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